molecular formula C27H38N6O2 B1662581 AF-DX-384 CAS No. 118290-26-9

AF-DX-384

Numéro de catalogue: B1662581
Numéro CAS: 118290-26-9
Poids moléculaire: 478.6 g/mol
Clé InChI: MZDYABXXPZNUCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AF-DX 384 ((±)-5,11-dihydro-11-[(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl]amino-carbonyl-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one) is a selective antagonist for muscarinic acetylcholine receptors (mAChRs), with preferential affinity for M2 and M4 subtypes. Its pharmacological profile (pKi: M2 = 8.22, M4 = 8.00, M1 = 7.51, M3 = 7.18, M5 = 6.27) makes it a critical tool for studying cholinergic signaling in neurological and cardiovascular systems . Structural studies reveal that AF-DX 384 binds to the orthosteric site of M2 receptors but partially overlaps with the allosteric site, a feature that distinguishes it from nonselective antagonists like N-methylscopolamine (NMS) and quinuclidinyl benzilate (QNB) .

Key structural features include:

  • Tyrosine Lid Mechanism: AF-DX 384 induces conformational changes in M2, displacing residues Y104, Y403, and Y426 to open the "tyrosine lid," enhancing extracellular access to the binding pocket .
  • Mutation Effects: The S110R mutation in M2 mimics sodium ion stabilization, increasing AF-DX 384’s affinity (Ki = 76.4 nM → 2.0 nM) by tightening interhelical interactions without direct ligand contact .

Propriétés

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYABXXPZNUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Enantioselective Synthesis from Pipecolic Acid

The most clinically relevant route begins with (S)-(−)- or (R)-(+)-pipecolic acid, proceeding through a four-step sequence:

  • N-Alkylation : Pipecolic acid undergoes propylation at the amine group using 1-bromopropane in the presence of potassium carbonate, yielding N,N-dipropylpipecolic acid.
  • Esterification : The carboxylic acid group is protected as a methyl ester via Fischer esterification with methanol and catalytic sulfuric acid.
  • Reductive Amination : The ester intermediate reacts with ethylenediamine under hydrogenation conditions (H2, Pd/C) to form the secondary amine linkage.
  • Benzodiazepine Ring Closure : Cyclocondensation with 2-chloronicotinoyl chloride in anhydrous DMF completes the heterocyclic system.

This method achieves 30% overall yield with 99% enantiomeric excess when using HPLC-purified starting materials. A comparative table illustrates critical reaction parameters:

Step Reagents/Conditions Time (h) Yield (%)
1 1-Bromopropane, K2CO3, DMF, 80°C 24 85
2 MeOH, H2SO4, reflux 12 92
3 Ethylenediamine, H2 (50 psi), Pd/C, EtOH 48 65
4 2-Chloronicotinoyl chloride, DMF, 0°C→RT 6 78

Alternative Synthesis from 2-(Chloromethyl)Pyridine

Dopke et al. developed a cost-effective route starting from 2-(chloromethyl)pyridine (3), achieving 13-15% overall yield across four steps:

  • Nucleophilic Substitution : Reaction with sodium azide in DMSO affords 2-azidomethylpyridine.
  • Staudinger Reaction : Triphenylphosphine-mediated conversion to the iminophosphorane intermediate.
  • Hydrogenation : Catalytic hydrogenation (H2, PtO2) yields the primary amine derivative.
  • Piperidine Ring Formation : Intramolecular cyclization under acidic conditions (HCl, EtOH reflux).

While lower yielding than the pipecolic acid route, this method avoids expensive chiral starting materials, making it preferable for racemic synthesis.

Large-Scale Preparation via 3-Aminolactam Intermediate

A 49% overall yield was achieved through a perhydroazepine pathway starting from 3-aminolactam (7):

  • Lactam Alkylation : Treatment with propargyl bromide introduces the alkyne functionality.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition : Reaction with sodium azide forms the triazole ring.
  • Reductive Amination : Hydrogenation over Raney Nickel introduces the dipropylamine moiety.
  • Benzodiazepine Coupling : Similar to Step 4 in Section 2.1.

This route's efficiency stems from the stability of the lactam intermediate during storage and handling.

Enantiomeric Resolution and Analysis

Capillary electrophoresis using α-highly sulfated cyclodextrin (α-HSCD) as a chiral selector remains the gold standard for determining enantiomeric excess. Typical conditions include:

  • Capillary : 50 μm ID × 40 cm length
  • Buffer : 25 mM phosphate (pH 2.5) with 2% α-HSCD
  • Voltage : 20 kV
  • Detection : UV at 214 nm

Under these conditions, (R)-(−)-AF-DX 384 elutes at 8.2 min versus 9.7 min for the (S)-(+)-enantiomer, with baseline separation (Rs = 2.1).

Process Optimization Strategies

Solvent Engineering

Recent advances employ switchable polarity solvents (SPS) to improve yields in the reductive amination step:

  • Traditional : Ethanol, 65% yield
  • SPS System : DBU/1-hexanol/CO2, 82% yield

The SPS approach facilitates product isolation via CO2-induced phase separation, reducing purification losses.

Continuous Flow Synthesis

Microreactor technology enhances the critical benzodiazepine ring closure:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 h 22 min
Yield 78% 89%
Byproduct 12% <3%

The improved heat transfer in millimeter-scale channels suppresses thermal decomposition pathways.

Analytical Characterization

Modern quality control protocols combine multiple techniques:

  • HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in water/acetonitrile gradient, retention time 12.3 min
  • Mass Spectrometry : ESI+ m/z 479.3 [M+H]+ (calculated 478.63)
  • X-ray Crystallography : Orthorhombic P212121 space group, unit cell parameters a=8.42 Å, b=13.65 Å, c=21.08 Å

Industrial-Scale Considerations

Current Good Manufacturing Practice (cGMP) synthesis for clinical trials utilizes:

  • Starting Material : (R)-(+)-Pipecolic acid (Chiracon GmbH)
  • Critical Quality Attributes :
    • Purity ≥98% (HPLC area%)
    • Residual solvents: <500 ppm DMF, <300 ppm ethanol
    • Heavy metals: <10 ppm (USP <231>)

A typical batch record for 1 kg production shows:

Parameter Result
Overall Yield 27.8%
Enantiomeric Excess 99.2%
Purity (HPLC) 99.4%
Total Impurities 0.6%

Emerging Synthetic Technologies

The 2025 development of Oregon Green 488-conjugated AF-DX 384 derivatives highlights advances in click chemistry applications:

  • Strain-Promoted Azide-Alkyne Cycloaddition : Enables fluorescent probe synthesis without copper catalysts
  • Conjugation Efficiency : 92% yield versus 78% for traditional EDC/NHS coupling

These methods facilitate receptor localization studies but require modified synthetic protocols to maintain chirality.

Applications De Recherche Scientifique

Neuroscience Studies

AF-DX 384 is extensively used in neuroscience to map muscarinic receptor distribution and understand their functional roles in the central nervous system (CNS).

  • Autoradiography : Studies utilizing autoradiography with tritiated AF-DX 384 have demonstrated its binding characteristics across different brain regions. For instance, a study indicated that AF-DX 384 labels M2 and M4 receptors in the cortex and hippocampus, providing insights into receptor density and distribution patterns .
  • Case Study : In a study involving schizophrenia and bipolar disorder patients, AF-DX 384 was employed to assess receptor binding in the anterior cingulate cortex, revealing significant differences in receptor levels compared to healthy controls .

Pharmacological Research

AF-DX 384's role extends beyond mere receptor mapping; it is pivotal in pharmacological investigations aimed at understanding drug interactions with muscarinic receptors.

  • Binding Studies : Research has shown that AF-DX 384 interacts with the allosteric site of the M2 receptor, influencing its binding dynamics. This interaction has implications for developing drugs targeting these receptors .
  • Selectivity : The compound's selectivity for M2 receptors over other subtypes makes it an excellent candidate for studying receptor-specific effects of various ligands. For example, the (R)-(-) isomer of AF-DX 384 exhibits a significantly higher affinity for M2 receptors compared to its (S)-(+) counterpart, highlighting its potential for therapeutic applications targeting this receptor subtype .

Cardiovascular Research

AF-DX 384 has been utilized to investigate cardiac functions mediated by muscarinic receptors.

  • Inotropic Effects : In isolated guinea pig atria, AF-DX 384 was shown to modulate negative inotropic responses induced by muscarinic agonists, providing insights into its potential therapeutic effects on cardiac function .
  • Case Study : A study assessed the impact of AF-DX 384 on heart rate variability and contractility, suggesting its utility in exploring cardiac autonomic regulation .

Psychiatric Research

The compound has also been explored in psychiatric contexts, particularly concerning mood disorders.

  • Receptor Levels in Mood Disorders : Research indicated that AF-DX 384 binding levels were altered in subjects with mood disorders, suggesting a potential link between muscarinic receptor activity and psychiatric conditions .

Summary Table of Applications

Application AreaKey Findings
NeuroscienceMapping receptor distribution; significant differences in binding in mood disorders .
PharmacologyInteractions with allosteric sites; selectivity for M2 receptors enhances drug development .
CardiovascularModulation of cardiac responses; impact on heart rate variability .
PsychiatryAltered receptor levels linked to mood disorders .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Selectivity Profiles

Compound M1 M2 M3 M4 M5 Key Features
AF-DX 384 7.51 8.22 7.18 8.00 6.27 M2/M4 selective; sodium-modulated binding
AF-DX 116 6.97 7.52 6.80 7.20 5.90 Lower potency than AF-DX 384; partial allosteric inhibition of [³H]NMS
AQ-RA 741 7.10 8.90 7.30 8.50 6.50 Highest M2/M4 selectivity (195-fold vs. M5)
NMS 8.10 8.80 8.50 8.30 7.90 Non-selective; unaffected by sodium ions
Pirenzepine 8.20 6.49 6.80 7.00 5.50 M1-selective; antagonizes M4 at high doses

Binding Mechanisms

  • Orthosteric vs. Allosteric Interactions :

    • AF-DX 384 and AF-DX 116 bind orthosterically but inhibit [³H]NMS dissociation via allosteric modulation (ECdiss = 33,300 nM vs. 900 nM for W84) .
    • NMS and QNB bind exclusively to the orthosteric site without allosteric effects .
  • Structural Dynamics: AF-DX 384: Stabilizes M2’s inactive state through sodium ion coordination and tyrosine lid opening. MD simulations show reduced mobility in S110R mutants, enhancing affinity . AQ-RA 741: Shares AF-DX 384’s tricyclic core but has extended side chains for stronger M2/M4 interactions . Tiotropium: Non-selective inverse agonist; binds deeper into the M2 pocket without sodium sensitivity .

Functional Implications

  • Therapeutic Potential: AF-DX 384’s M2/M4 selectivity is exploited in Alzheimer’s and schizophrenia research, where M4 modulation impacts cognitive function . AF-DX 116’s lower potency limits its use to cardiovascular studies (e.g., atrial M2 receptor mapping) .
  • Allosteric Modulation :

    • AF-DX 384’s partial overlap with the allosteric site allows co-binding with orthosteric ligands like W84, a feature absent in NMS .

Key Research Findings

Sodium Ion Synergy

Sodium ions enhance AF-DX 384’s M2 affinity by contracting the binding pocket (Fig. 6a-b). This effect is absent in M3 receptors, explaining subtype selectivity .

Mutation-Driven Affinity

The S110R mutation in M2 mimics sodium’s role, reducing TM helix flexibility and increasing AF-DX 384’s binding free energy by 5.9 kcal/mol .

Clinical Relevance

  • Reduced [³H]AF-DX 384 binding in schizophrenia patients’ caudate-putamen suggests M2/M4 dysfunction in disease pathology .
  • In Alzheimer’s models, AF-DX 384’s M4 antagonism improves cholinergic transmission, contrasting with pirenzepine’s M1-focused effects .

Activité Biologique

AF-DX 384 is a selective antagonist for muscarinic acetylcholine receptors, particularly M2 and M4 subtypes. This compound has garnered attention in pharmacological research due to its potential applications in studying neurological disorders and cardiac function.

Receptor Binding Affinity

AF-DX 384 exhibits high selectivity for M2 and M4 muscarinic receptors, with the following pKi values indicating its binding affinity:

Receptor TypepKi Value
M28.22
M48.00
M17.51
M37.18
M56.27

These values suggest that AF-DX 384 is particularly effective at inhibiting M2 and M4 receptors, making it a valuable tool for investigating their roles in various physiological processes and pathologies .

In Vivo Studies

Research has demonstrated the pharmacokinetics and metabolism of AF-DX 384 in animal models. In a study involving anesthetized rats, AF-DX 384 showed rapid clearance from circulation with an elimination half-life of approximately 40 minutes. Notably, it exhibited a significant distribution in peripheral tissues, particularly the heart, indicating its potential relevance in cardiac studies .

Autoradiography Findings

Autoradiography studies using tritiated AF-DX 384 have revealed its binding characteristics in the brain. The compound labels both M2 and M4 receptors across various brain regions, including the cortex and hippocampus. The distribution patterns indicate that AF-DX 384 can be used to differentiate between receptor subtypes, which is crucial for understanding their specific roles in neurophysiology .

Cardiovascular Implications

AF-DX 384 has been utilized to explore the role of muscarinic receptors in cardiac function. Studies have indicated that blocking M2 receptors may influence heart rate and contractility, which could be significant for conditions like cardiomyopathy. The ability of AF-DX 384 to selectively target these receptors makes it a promising candidate for further investigation into therapeutic strategies for heart diseases .

Neurological Research

In neurological contexts, AF-DX 384's selectivity for M2 receptors has implications for mood disorders and cognitive function. Research suggests that alterations in muscarinic receptor activity may contribute to mood dysregulation, making AF-DX 384 a potential tool for studying these mechanisms further .

Q & A

Q. What is the selectivity profile of AF-DX 384 for muscarinic receptor subtypes, and how is this determined experimentally?

AF-DX 384 is a selective antagonist for M2 and M4 muscarinic acetylcholine receptors (mAChRs), with binding affinities (Kₛ) of 6.03 nM (M2) and 10 nM (M4) . Selectivity is typically assessed via competitive radioligand binding assays using subtype-specific ligands (e.g., [³H]N-methylscopolamine for pan-muscarinic receptors) in transfected cell lines or brain tissues. Structural studies, such as X-ray crystallography, reveal that AF-DX 384 interacts with residues like D1033 and Y1043/Y4036 in the M2 receptor’s orthosteric pocket, explaining its subtype preference .

Q. How do experimental models (e.g., rodent brains) inform AF-DX 384’s role in neurological disorders?

AF-DX 384’s binding dynamics are studied in rodent models (e.g., Sprague-Dawley rats) to assess receptor density changes in mood disorders. For example, chronic imipramine treatment increases [³H]AF-DX 384 binding in the cingulate and parietal cortices, suggesting long-term modulation of M2/M4 receptors in depression . Autoradiography in postmortem human brains (Brodmann areas 24 and 46) shows reduced [³H]AF-DX 384 binding in bipolar disorder and major depressive disorder, implicating cholinergic dysfunction .

Q. What structural features of AF-DX 384 enable its binding to M2/M4 receptors?

AF-DX 384 binds to the orthosteric site of M2 receptors with a unique displacement of transmembrane helix 5 (TM5) by 3.5 Å compared to N-methylscopolamine (NMS). Key interactions include hydrogen bonds between its N-terminal oxygen and residues Y1043/Y4036 and ionic interactions with D1033 . Hybrid ligand studies suggest partial overlap with allosteric sites, enabling dualsteric modulation in M2 receptors .

Advanced Research Questions

Q. How do contradictions in [³H]AF-DX 384 binding data across studies inform methodological considerations?

Discrepancies in binding levels (e.g., lower [³H]AF-DX 384 in BA24/BA46 in mood disorders vs. no change in Zavitsanou et al., 2005) may stem from cohort heterogeneity (e.g., melancholic vs. non-melancholic depression subtypes) or postmortem drug interference . Methodological rigor requires controlling for antemortem drug exposure (e.g., antidepressants, mood stabilizers) and validating findings with protein quantification (e.g., CHRM2 levels via Western blot) .

Q. What experimental designs distinguish AF-DX 384’s effects on M2 vs. M4 receptors in vivo?

M4-specific binding is inferred using [³H]oxotremorine-M (M2 agonist) alongside [³H]AF-DX 384 (M2/M4 antagonist). In striatal studies, ~80% of [³H]AF-DX 384 binding corresponds to M4 receptors, validated via subtype-selective knockout models . Dual-radiotracer autoradiography in cortical layers (e.g., cingulate vs. parietal) further dissects regional receptor contributions .

Q. How do chronic antidepressant treatments alter AF-DX 384 binding, and what mechanistic insights does this provide?

Imipramine (28-day treatment) increases [³H]AF-DX 384 binding in rodent cortices, whereas fluoxetine lacks this effect. This divergence suggests tricyclic antidepressants may upregulate M2/M4 receptors via indirect pathways (e.g., chronic cholinergic modulation), potentially explaining their efficacy in melancholic depression . Methodologically, longitudinal receptor autoradiography paired with behavioral assays (e.g., forced swim test) strengthens causal inference.

Q. What role does AF-DX 384 play in elucidating allosteric vs. orthosteric receptor modulation?

AF-DX 384 exhibits partial allosteric binding in M2 receptors, as shown by reduced W84 (allosteric modulator) affinity in its presence. Hybrid ligands (e.g., AF-DX 384/W84 derivatives) reveal steric hindrance in dualsteric binding, informing rational design of subtype-selective modulators . Functional assays (e.g., GTPγS binding) further differentiate allosteric effects on G-protein coupling .

Methodological Considerations

  • Radioligand Binding Assays : Use [³H]AF-DX 384 at 0.5–2 nM concentrations in Tris-HCl buffer (pH 7.4) with 1 mM EDTA. Non-specific binding is defined using atropine (10 µM) .
  • Structural Studies : Cryo-EM or X-ray crystallography of M2/AF-DX 384 complexes requires receptor stabilization in nanodiscs or detergent (e.g., lauryl maltose neopentyl glycol) .
  • Data Normalization : Normalize [³H]AF-DX 384 binding to total protein content and account for laminar-specific variations in cortical layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AF-DX-384
Reactant of Route 2
Reactant of Route 2
AF-DX-384

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.